molecular formula C22H23N5O3 B2622073 7-(4-Ethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-24-3

7-(4-Ethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Número de catálogo: B2622073
Número CAS: 538319-24-3
Peso molecular: 405.458
Clave InChI: RJHQTOUAFMQZDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(4-Ethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a bicyclic core structure with substituents at positions 2, 5, 6, and 5. This compound belongs to a class of molecules studied for their biological activities, including antimicrobial and kinase inhibitory properties .

Propiedades

IUPAC Name

7-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-4-30-15-11-9-14(10-12-15)19-18(20(23)28)13(2)24-22-25-21(26-27(19)22)16-7-5-6-8-17(16)29-3/h5-12,19H,4H2,1-3H3,(H2,23,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHQTOUAFMQZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)C4=CC=CC=C4OC)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 7-(4-Ethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : 7-(4-Ethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • Molecular Formula : C19_{19}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 348.39 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

In vitro studies have demonstrated that 7-(4-Ethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).
  • IC50_{50} Values : The compound showed IC50_{50} values in the micromolar range across these cell lines, indicating potent antiproliferative activity.
Cell LineIC50_{50} (µM)
A5491.05 ± 0.17
MCF-70.98 ± 0.08
HCT-1161.28 ± 0.25

These results suggest that the compound could be a promising candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific molecular targets associated with cell proliferation and survival. Preliminary studies indicate:

  • CDK Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Apoptosis Induction : Treatment with the compound has been shown to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

  • Study on Lung Cancer Cells :
    • Researchers treated A549 cells with varying concentrations of the compound and observed dose-dependent growth inhibition.
    • Western blot analysis indicated modulation of apoptosis-related proteins.
  • Breast Cancer Model :
    • In vivo studies using MCF-7 xenografts in mice demonstrated significant tumor size reduction upon treatment with the compound.
    • Histological examination revealed increased apoptosis rates within treated tumors compared to controls.

Comparación Con Compuestos Similares

Key Observations :

  • Position 7 : Aryl groups with electron-donating substituents (e.g., ethoxy, methoxy) enhance solubility and metabolic stability .
  • Position 2 : Sulfur-containing substituents (e.g., benzylthio) correlate with antibacterial activity but may reduce oral bioavailability .
  • Position 6 : Carboxamide derivatives generally exhibit higher target affinity than ester analogues due to hydrogen-bonding interactions .

Antibacterial Activity

Compound 1 () demonstrated potent activity against Enterococcus faecium (MIC: 8 µg/mL), outperforming analogues with 4-isopropoxy (Compound 10 , MIC: 16 µg/mL) or 4-ethylthiophenyl (Compound 13 , MIC: 32 µg/mL) groups. This suggests steric bulk at position 7 negatively impacts bacterial membrane penetration .

Kinase Inhibition

Compounds 2h , 2i , and 2j () with substituted carboxamide groups showed mTOR inhibition (IC₅₀: 10–50 nM). The 3-methoxyphenyl group at position 7 enhanced selectivity over PI3K isoforms, while acetylphenyl carboxamides improved cellular uptake .

Physicochemical Properties

  • Solubility : Hydrophilic substituents (e.g., hydroxypropyl in ) increase aqueous solubility, whereas lipophilic groups (e.g., benzylthio) favor membrane permeability .
  • Thermal Stability : Derivatives with methoxy groups exhibit higher thermal stability (decomposition >250°C) compared to halogenated analogues .

Q & A

Basic: What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions starting from precursors like 5-amino-1,2,4-triazoles, aromatic aldehydes, and β-keto esters. A one-pot three-component reaction is widely used, employing catalysts such as 3-aminopropyltriethoxysilane (APTS) in ethanol to facilitate cyclocondensation . Ethyl acetoacetate and substituted phenyl groups are incorporated to build the triazolopyrimidine core. For example, substituents like 4-ethoxyphenyl and 2-methoxyphenyl are introduced via aromatic aldehydes during the condensation step .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization involves:

  • Catalyst selection : TMDP (tetramethylenediamine phosphate) in ethanol/water (1:1 v/v) improves reaction efficiency but requires careful handling due to toxicity .
  • Solvent systems : Polar solvents like ethanol enhance solubility of intermediates, while water reduces side reactions .
  • Green chemistry principles : Microwave-assisted synthesis or flow reactors can reduce reaction time and waste .
  • By-product analysis : Use HPLC or TLC to monitor intermediates and adjust stoichiometry dynamically .

Basic: What spectroscopic techniques confirm the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, such as methoxy (-OCH3_3) and ethoxy (-OC2_2H5_5) substituents .
  • IR spectroscopy : Confirms functional groups (e.g., carboxamide C=O stretch at ~1680 cm1^{-1}) .
  • X-ray crystallography : Resolves bond angles and spatial arrangement of substituents, critical for understanding reactivity .

Advanced: How do structural modifications influence biological activity?

  • Substituent effects : The 4-ethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the 2-methoxyphenyl group may sterically hinder non-specific binding .
  • SAR studies : Replacing ethoxy with hydroxyl (e.g., in 7-(4-hydroxyphenyl) analogs) increases solubility but reduces metabolic stability .
  • Docking simulations : Methoxy and ethoxy groups form hydrogen bonds with CDK2’s ATP-binding pocket, suggesting kinase inhibition potential .

Basic: What are the hypothesized biological targets or mechanisms of action?

The compound’s triazolopyrimidine core interacts with enzymes like cyclin-dependent kinases (CDK2) via hydrogen bonding and π-π stacking. Preclinical studies suggest it may inhibit cell cycle progression by competing with ATP binding . Additional targets include tyrosine kinases and antimicrobial enzymes, though validation requires enzymatic assays .

Advanced: How can molecular docking guide derivative design?

  • Target selection : Prioritize proteins with conserved ATP-binding pockets (e.g., CDK2, EGFR) using databases like PDB .
  • Binding affinity prediction : Software like AutoDock Vina calculates ΔG values; ethoxy and methoxy groups show favorable interactions with hydrophobic residues (e.g., CDK2’s Val18) .
  • Pharmacophore refinement : Adjust substituent size/position to avoid steric clashes (e.g., 2-methoxyphenyl vs. bulkier groups) .

Basic: How is purity assessed during synthesis?

  • TLC : Monitors reaction progress using silica gel plates and UV detection (Rf_f values compared to standards) .
  • HPLC : Quantifies purity (>95% typically required) with C18 columns and acetonitrile/water gradients .
  • Elemental analysis : Confirms C, H, N composition within ±0.4% of theoretical values .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Control variables : Standardize assay conditions (e.g., ATP concentration in kinase assays) to reduce variability .
  • Structural analogs : Compare substituent effects (e.g., 4-ethoxy vs. 4-bromo analogs in CDK2 inhibition) to identify activity trends .
  • Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., multivariate regression) to isolate key activity drivers .

Basic: What solubility challenges arise, and how are they addressed?

The compound’s carboxamide and ethoxy groups confer moderate aqueous solubility. Strategies include:

  • Co-solvents : Use DMSO or PEG-400 in vitro .
  • Salt formation : Convert carboxamide to sodium salts for in vivo studies .
  • Nanoformulation : Lipid-based nanoparticles improve bioavailability .

Advanced: What computational methods predict metabolic stability?

  • In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites. Ethoxy groups are prone to oxidative dealkylation, suggesting susceptibility to CYP3A4 .
  • Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation at the ethoxy group) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with half-life in microsomal assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.